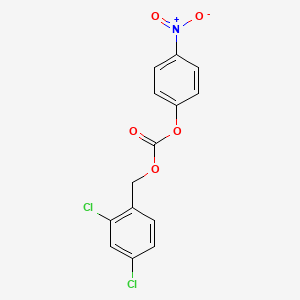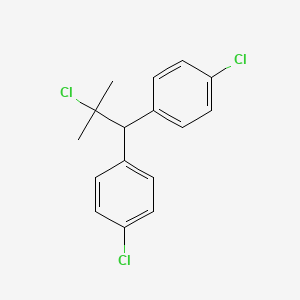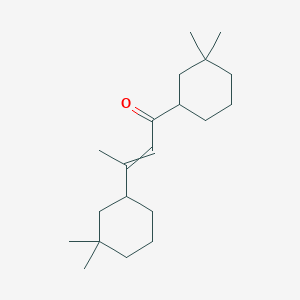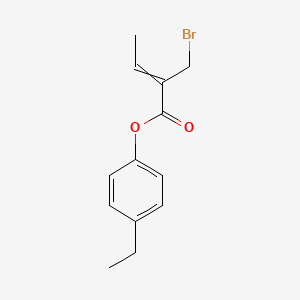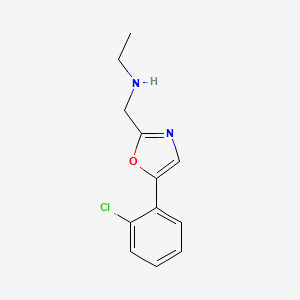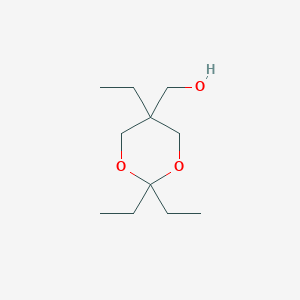
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C11H22O3 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 1,1,1-tris(hydroxymethyl)ethane with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a 1,3-dioxane ring, followed by the introduction of the triethyl groups. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include primary alcohols and alkanes.
Substitution: The major products include halides and amines.
科学的研究の応用
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: A similar compound with methyl groups instead of ethyl groups.
(2,2,5-Dimethyl-1,3-dioxan-5-yl)methanol: Another similar compound with two methyl groups.
Uniqueness
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol is unique due to the presence of triethyl groups, which can influence its chemical reactivity and physical properties. The larger ethyl groups can lead to steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
特性
CAS番号 |
63944-37-6 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
(2,2,5-triethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-4-10(7-12)8-13-11(5-2,6-3)14-9-10/h12H,4-9H2,1-3H3 |
InChIキー |
QHUJHYZVEWMVEA-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC(OC1)(CC)CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




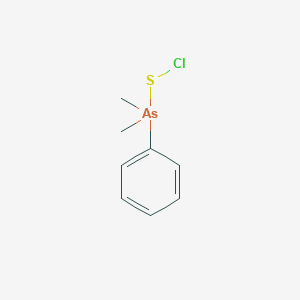

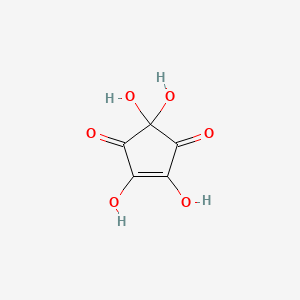
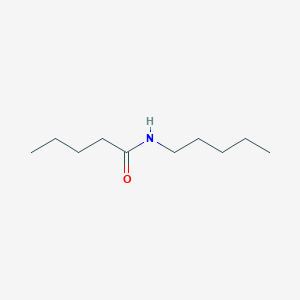
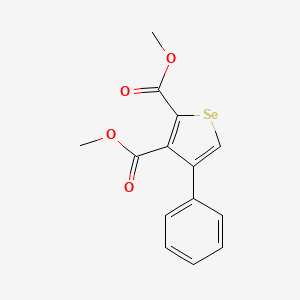
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
